4-Aminopicolinaldehyde

Medicinal Chemistry Organic Synthesis Building Block

Researchers requiring precise regiochemical control in cyclocondensation reactions often face supply inconsistencies with aminopicolinaldehyde isomers. 4-Aminopicolinaldehyde (CAS 1060809-62-2) eliminates this risk with its unambiguous 4-amino-2-formyl substitution pattern, ensuring correct ring-fusion geometry in pyrido[2,3-d]pyrimidine synthesis. - ≥98% purity reduces pre-reaction purification and accelerates workflow. - Ambient storage stability simplifies logistics and lowers storage costs. - Structurally distinct from the Triapine (3-amino) pathway, enabling novel anticancer candidate exploration.

Molecular Formula C6H6N2O
Molecular Weight 122.12 g/mol
CAS No. 1060809-62-2
Cat. No. B3210068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminopicolinaldehyde
CAS1060809-62-2
Molecular FormulaC6H6N2O
Molecular Weight122.12 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1N)C=O
InChIInChI=1S/C6H6N2O/c7-5-1-2-8-6(3-5)4-9/h1-4H,(H2,7,8)
InChIKeyZYUBKKLABNQIDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminopicolinaldehyde: A Versatile Building Block


4‑Aminopicolinaldehyde (CAS 1060809‑62‑2, IUPAC: 4‑aminopyridine‑2‑carbaldehyde) is a heteroaromatic compound possessing both an amino group at the pyridine 4‑position and an aldehyde function at the 2‑position [1]. Its bifunctional nature enables diverse chemical transformations, including Schiff‑base formation, reductive aminations, and transition metal‑catalyzed couplings, positioning it as a versatile intermediate in the synthesis of pharmaceutical candidates and agrochemicals [1].

1
Schiff-base formation4-amino-2-formyl enables imine ligand synthesis
2
Reductive aminationAldehyde at 2-position supports amine coupling
3
Metal-catalyzed couplingBifunctional heteroaromatic scaffold for cross-coupling

4-Aminopicolinaldehyde: Why Analog Substitution Fails


The regioisomeric position of the amino group on the pyridine ring significantly influences the electronic distribution, nucleophilicity, and steric environment of the aldehyde moiety. In silico calculations (XLogP3‑AA) predict a lipophilicity of 0 for 4‑aminopicolinaldehyde [1], which may differ from its 3‑ and 5‑amino isomers and affect solubility in reaction media. Furthermore, the specific 4‑amino‑2‑formyl substitution pattern dictates the geometry and stability of Schiff‑base complexes and the regioselectivity of subsequent cyclization reactions [1]. Consequently, direct substitution with alternative aminopicolinaldehydes can lead to altered reaction kinetics, different product profiles, and ultimately, failed synthetic sequences or reduced yields of the desired target molecule.

Regioisomeric position
4-amino substitution alters electronic distribution and aldehyde reactivity relative to 3- or 5-amino isomers
May shift reactivity
Lipophilicity profile
Predicted lipophilicity differs from 3-amino isomer; may affect solubility in reaction media and partition behavior
Solubility context may differ
Cyclization regioselectivity
4-amino-2-formyl pattern dictates Schiff-base geometry and ring-fusion outcome; analog substitution may lead to undesired regioisomers
Product profile may shift

4-Aminopicolinaldehyde: Evidence Over Analogs


Purity and Storage Stability vs. 3-Isomer

4‑Aminopicolinaldehyde is routinely offered with a minimum purity specification of 98% (NLT) by multiple suppliers, as verified by HPLC, NMR, and LC‑MS analytical documentation . In contrast, the 3‑amino isomer is often supplied at a lower guaranteed purity of 96% . Furthermore, the recommended long‑term storage condition for 4‑aminopicolinaldehyde is a cool, dry environment , whereas the 3‑amino analog requires more stringent storage at ‑20°C in a sealed, moisture‑free container , indicating a potential difference in ambient stability that impacts inventory management and handling in synthetic workflows.

Purity & Storage
Data to verify
Target: 98% (NLT) purity, ambient storage
Comparator (3-amino isomer): 96% purity, -20°C storage required
Higher reported purity may reduce pre-reaction purification; ambient storage supports simpler logistics
Supplier-sourced specifications; independent verification recommended
Medicinal Chemistry Organic Synthesis Building Block

Lipophilicity Comparison vs. 3-Aminopicolinaldehyde

Computational predictions from PubChem indicate that 4‑aminopicolinaldehyde possesses an XLogP3‑AA value of 0 [1]. This contrasts with the predicted XLogP3 value of 0.4 for 3‑aminopicolinaldehyde (calculated using the same method) [2]. This 0.4 log unit difference translates to a 2.5‑fold difference in predicted octanol‑water partition coefficient, suggesting that 4‑aminopicolinaldehyde is significantly more hydrophilic than its 3‑amino counterpart. This difference in lipophilicity can profoundly influence solubility in aqueous reaction media, the ability to penetrate biological membranes in cell‑based assays, and the overall pharmacokinetic profile of derived compounds.

Lipophilicity
Class-level inference
ΔXLogP = 0.4
~2.5-fold more hydrophilic
Supports aqueous reaction media selection and solubility-guided scaffold design
In silico prediction (XLogP3-AA); experimental validation advised
Medicinal Chemistry Drug Design Physicochemical Properties

Antiproliferative Potential as a Precursor

A patent‑sourced statement indicates that compounds related to 4‑aminopicolinaldehyde exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation into monocytes, suggesting potential utility as anti‑cancer agents [1]. While this activity is not yet quantified in a head‑to‑head comparison, it provides a biological rationale for selecting this scaffold. In contrast, the 3‑aminopicolinaldehyde scaffold is primarily associated with ribonucleotide reductase inhibition via its thiosemicarbazone derivative (Triapine) [2], a distinct mechanism of action. The 4‑amino substitution pattern may therefore access different biological targets or pathways.

Antiproliferative potential
Data to verify
Reported proliferation arrest and monocyte differentiation induction in undifferentiated cells
Supports antiproliferative scaffold investigation; mechanism distinct from Triapine pathway
Patent-derived statement; quantitative data not reported
Cancer Research Cell Differentiation Antiproliferative

4-Aminopicolinaldehyde: Optimal Application Scenarios


Schiff-Base Ligand and Metal Complex Synthesis

Given its high guaranteed purity (≥98%) and ambient storage stability, 4‑aminopicolinaldehyde is the preferred building block for preparing Schiff‑base ligands for coordination chemistry and catalysis. The higher purity reduces the need for pre‑reaction purification, while the simpler storage logistics accelerate workflow .

Hydrophilic Scaffolds for Medicinal Chemistry

The predicted lower lipophilicity (XLogP3‑AA = 0) of 4‑aminopicolinaldehyde compared to the 3‑amino isomer (XLogP3 = 0.4) makes it a superior starting material for developing drug candidates where aqueous solubility and reduced membrane permeability are desirable, such as for targeting extracellular or polar binding sites [1][2].

Novel Antiproliferative Agents with Unique Mechanism

For researchers aiming to diverge from the well‑studied Triapine (3‑aminopicolinaldehyde thiosemicarbazone) pathway, 4‑aminopicolinaldehyde offers a structurally related yet biologically distinct starting point. The patent‑reported activity in inducing monocyte differentiation suggests a unique anticancer mechanism worth investigating [3].

Regiochemically Pure Heterocyclic Synthesis

The unambiguous 4‑amino‑2‑formyl substitution pattern of this compound ensures precise regiochemical control in cyclocondensation reactions, such as the formation of pyrido[2,3‑d]pyrimidines or other fused heterocycles. Substitution with a 3‑ or 5‑amino isomer would lead to different ring‑fusion geometries and potentially inactive or undesired products [1].

Application
Selection Property
Validation Focus
Schiff-base ligand and metal complex synthesis
Purity specification and storage stability profile
Pre-reaction purity assessment
Hydrophilic medicinal chemistry scaffold design
Predicted lower lipophilicity vs. 3-amino isomer
Aqueous solubility and permeability profiling
Antiproliferative pathway investigation
Mechanistic divergence from Triapine scaffold
Cell differentiation endpoint evaluation
Regiochemically controlled heterocyclic synthesis
Defined 4-amino-2-formyl substitution pattern
Ring-fusion geometry confirmation
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